REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([S:9]([NH2:12])(=[O:11])=[O:10])[CH:5]=[C:6]([F:8])[CH:7]=1.CO[CH:15](OC)[N:16]([CH3:18])[CH3:17]>CC#N>[F:8][C:6]1[CH:5]=[C:4]([S:9]([N:12]=[CH:15][N:16]([CH3:18])[CH3:17])(=[O:10])=[O:11])[CH:3]=[C:2]([F:1])[CH:7]=1
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Name
|
|
Quantity
|
154 g
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Type
|
reactant
|
Smiles
|
FC=1C=C(C=C(C1)F)S(=O)(=O)N
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Name
|
|
Quantity
|
224 mL
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Type
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reactant
|
Smiles
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COC(N(C)C)OC
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Name
|
|
Quantity
|
1 L
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Type
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solvent
|
Smiles
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CC#N
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Type
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CUSTOM
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Details
|
After stirring 1 h
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
the reaction mixture was concentrated under reduced pressure
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Type
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CUSTOM
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Details
|
This material was triturated with Et2O
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Type
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CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=C(C1)F)S(=O)(=O)N=CN(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 190 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 45829.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |